N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWOTYEADQXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2)Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against specific targets, making it a valuable compound in drug discovery programs aimed at developing novel therapeutics for various diseases.
Chlorinated Compounds:
Chlorinated compounds have been shown to exhibit enhanced biological properties. The presence of chlorine atoms in drug molecules often improves their pharmacokinetic profiles, including solubility and metabolic stability. Research indicates that over 250 FDA-approved drugs contain chlorine, highlighting the importance of this element in medicinal chemistry .
Biological Applications
Tyrosinase Inhibition:
One of the notable applications of compounds related to this compound is in the inhibition of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are being explored as therapeutic agents for hyperpigmentation disorders. Studies have shown that structural analogs can effectively inhibit tyrosinase activity, suggesting that modifications to the piperidine ring can yield potent inhibitors .
Antimicrobial Activity:
Recent studies have demonstrated the potential antimicrobial properties of chlorinated compounds. For instance, derivatives of piperidine have shown significant antibacterial and antifungal activities against various pathogens, including E. coli and Candida species. The incorporation of chlorinated moieties has been linked to increased efficacy against these microorganisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research has focused on modifying the piperidine structure to enhance binding affinity and selectivity towards biological targets. For example, variations in substituents on the benzyl group can significantly affect inhibitory potency against enzymes like tyrosinase .
Case Study 1: Tyrosinase Inhibitors
A study evaluated several derivatives based on the piperidine structure for their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that specific modifications led to compounds with low micromolar IC50 values, demonstrating their potential as therapeutic agents for treating hyperpigmentation disorders .
Case Study 2: Antimicrobial Efficacy
Research on chlorinated piperidine compounds revealed that certain derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli. The study highlighted how structural modifications could enhance antibacterial properties, paving the way for new antibiotic candidates .
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Structural Variations and Physicochemical Properties
*Estimated based on molecular formula (C₁₂H₁₇Cl₃FN₂).
Key Observations:
- Substituent Effects :
- Electron-withdrawing groups (EWGs) : Chloro (Cl) and fluoro (F) substituents enhance metabolic stability and influence binding affinity to biological targets (e.g., ion channels) .
- Electron-donating groups (EDGs) : Methoxy (OCH₃) or methyl (CH₃) groups, as seen in analogs like DDO-02003 (4-methoxyphenyl), may alter solubility and pharmacokinetics .
- Salt Forms : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo studies .
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | +15% vs. DCM |
| Temperature | 70°C | +20% vs. RT |
| Molar Ratio (Amine:Benzyl Halide) | 1:1.2 | Reduces side products |
How is structural characterization performed for this compound?
Characterization involves:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻···H-N hydrogen bonds) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1) .
What are the solubility and stability profiles of the dihydrochloride salt?
The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. Stability studies (pH 1–7.4, 37°C) show >95% integrity over 48 hours. Storage at -20°C in desiccated conditions preserves long-term stability .
Which analytical methods are recommended for purity assessment?
- HPLC : Reverse-phase C18 column (90:10 water:acetonitrile + 0.1% TFA), retention time ~8.2 min, purity ≥98% .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 45.2%, H: 5.8%, Cl: 22.3%) .
Advanced Research Questions
How do structural modifications (e.g., halogen position) affect biological activity?
Comparative studies of analogs (e.g., 2,6-difluoro vs. 4-chloro-2-fluoro substitution) reveal:
- Receptor Binding : 4-Chloro-2-fluoro substitution enhances affinity for σ-1 receptors (IC₅₀ = 12 nM vs. 45 nM for 2,6-difluoro) due to improved hydrophobic interactions .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl, F) reduce CYP450-mediated oxidation, extending half-life in hepatic microsomes .
Q. Table 2. Structure-Activity Relationship (SAR)
| Substituent | σ-1 Receptor IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| 4-Cl-2-F | 12 | 3.5 |
| 2,6-DiF | 45 | 1.2 |
| 3-F-4-OCH₃ | 85 | 4.0 |
What strategies resolve contradictions in reported biological data?
Discrepancies in receptor binding assays often arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the piperidine amine, affecting affinity .
- Cell Models : Primary neurons vs. transfected HEK293 cells show differential expression of receptor isoforms .
Solution : Standardize protocols (e.g., pH 7.4, 25°C) and validate findings across multiple models .
How can computational modeling guide enantiomer synthesis?
Density Functional Theory (DFT) predicts energy barriers for chiral separation. For example:
- Chiral Chromatography : Simulated enantiomeric resolution using amylose columns (ΔΔG = 2.1 kcal/mol) .
- Catalytic Asymmetric Synthesis : Transition-state modeling identifies optimal ligands (e.g., BINAP) for enantioselective alkylation (ee >95%) .
What in vitro models are suitable for neuropharmacology studies?
- Primary Cortical Neurons : Assess neuroprotective effects (e.g., glutamate-induced excitotoxicity) at 10–100 µM .
- Radioligand Displacement Assays : Determine Ki values for monoamine transporters (e.g., SERT, DAT) .
How are metabolites identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
